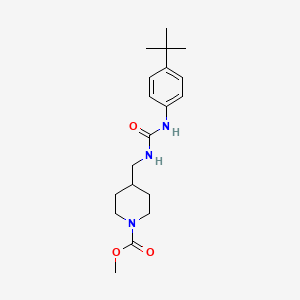

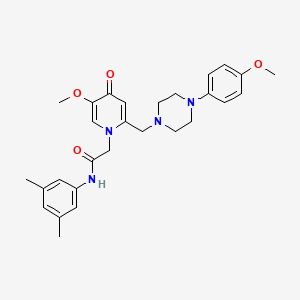

![molecular formula C15H14N2OS B2762283 benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797095-96-5](/img/structure/B2762283.png)

benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone” is a part of a class of compounds that have been described as selective inhibitors of acetylcholinesterase (AChE) . The most potent compound in this series exhibited good AChE inhibitory activity .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives . These derivatives have been synthesized as topoisomerase I inhibitors .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectral data .Chemical Reactions Analysis

These compounds are known to interact with DNA and strongly inhibit topoisomerase I (Topo I) . Further screening of the Topo I activity of various compounds suggested that some of the compounds might exert quite a different cytotoxicity profile .Applications De Recherche Scientifique

Anti-Mycobacterial Chemotypes

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and assessed for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study found seventeen compounds showing potential anti-mycobacterial activity with minimal inhibitory concentrations (MICs) in the low μM range, demonstrating low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016).

Molecular Aggregation Studies

Research on molecular aggregation in related thiazolyl benzene diols in organic solvent solutions revealed significant insights into the aggregation processes of these compounds. Fluorescence emission spectra and circular dichroism (CD) spectra studies indicated that the substituent group structure on the molecule significantly affects molecular aggregation interactions (Matwijczuk et al., 2016).

Antimicrobial and Antimalarial Activity

A novel synthesis of benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, demonstrated antimicrobial activities against various bacterial strains and moderate antimalarial activities. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial and antimalarial agents (Alborz et al., 2018).

Spectroscopic and Pharmacological Studies

The synthesis and pharmacological evaluation of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol, including benzimidazole, thiazole, and benzothiazole derivatives, have been studied. This research provides valuable insights into the structural and conformational aspects of these compounds and their potential 5-HT3 activity, highlighting the diverse pharmacological applications of benzothiazole derivatives (Iriepa & Bellanato, 2011).

Antibacterial, Antifungal, and Anticonvulsant Evaluation

Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. This study contributes to the understanding of the therapeutic potential of benzothiazole and related compounds in treating infections and neurological disorders (Rajasekaran et al., 2006).

Mécanisme D'action

The mechanism of action of these compounds involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine at nerve–nerve synapses and neuromuscular junctions. Therefore, inhibitors of AChE lead to the restoration of the levels of acetylcholine .

Orientations Futures

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzothiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(17-10-4-3-5-11(17)9-8-10)14-16-12-6-1-2-7-13(12)19-14/h1-4,6-7,10-11H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRIAFGIGRDWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)